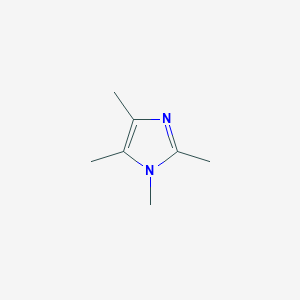![molecular formula C10H18O B154497 4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol CAS No. 1686-28-8](/img/structure/B154497.png)
4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol
Descripción general
Descripción
4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol, also known as menthol, is a cyclic monoterpene alcohol that is widely used in various industries such as food, pharmaceutical, and cosmetics. Menthol is known for its cooling and soothing effects and has been used for centuries for its medicinal properties. In
Mecanismo De Acción
Menthol exerts its effects through various mechanisms. It has been shown to activate the TRPM8 receptor, which is responsible for the sensation of cold. Activation of this receptor leads to a decrease in intracellular calcium levels, which in turn leads to a decrease in the release of neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP). This leads to a decrease in pain and inflammation. Menthol has also been shown to have an effect on the GABA receptor, which is responsible for the inhibitory neurotransmitter in the brain. Activation of this receptor leads to a decrease in anxiety and stress.
Efectos Bioquímicos Y Fisiológicos
Menthol has been shown to have various biochemical and physiological effects. It has been shown to have an effect on the cardiovascular system, specifically on blood pressure and heart rate. Menthol has been shown to cause vasodilation, which leads to a decrease in blood pressure. It has also been shown to have an effect on the respiratory system, specifically on cough and bronchospasm. Menthol has been shown to have an effect on the gastrointestinal system, specifically on nausea and vomiting. It has been shown to have an effect on the skin, specifically on itching and irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Menthol has various advantages and limitations for lab experiments. Its advantages include its low toxicity, availability, and ease of use. Its limitations include its variability in quality, which can affect the reproducibility of results. Menthol can also have an effect on the solubility and stability of other compounds, which can affect the results of experiments.
Direcciones Futuras
Menthol has various future directions for research. It can be used as a potential therapeutic agent for various conditions such as pain, inflammation, and anxiety. Menthol can also be used as a potential drug delivery system for various drugs. It can be used to improve the solubility and stability of drugs, which can lead to better therapeutic outcomes. Menthol can also be used in the development of new cosmetic and personal care products. Its cooling and soothing effects can be used in the treatment of various skin conditions. Overall, 4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol has various potential applications in the fields of medicine, pharmaceuticals, and cosmetics.
Métodos De Síntesis
Menthol can be synthesized from natural sources such as peppermint oil or can be chemically synthesized. The most common method of synthesis is through the hydrogenation of thymol, which is obtained from essential oils of thyme or carvacrol. The process involves the reduction of the double bond in thymol using hydrogen gas and a catalyst such as palladium on carbon. The resulting product is 4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol, which can be purified through distillation.
Aplicaciones Científicas De Investigación
Menthol has been extensively studied for its various pharmacological properties. It has been shown to have analgesic, anti-inflammatory, and anti-pruritic effects. Menthol has been used in the treatment of various conditions such as headache, nausea, cough, and cold. It has also been used topically for its cooling and soothing effects in the treatment of skin irritations, burns, and insect bites. Menthol has been shown to have an effect on the nervous system, specifically on the TRPM8 receptor, which is responsible for the sensation of cold.
Propiedades
IUPAC Name |
4,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)6-8(7)11/h7-8,11H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRMHRHSDMENOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(CC2O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20937506 | |
| Record name | 4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol | |
CAS RN |
22336-76-1, 1686-28-8 | |
| Record name | 4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22336-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)heptan-2-ol, 4,7,7-trimethyl-, endo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001686288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20937506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B154419.png)










![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)